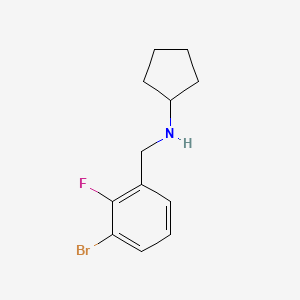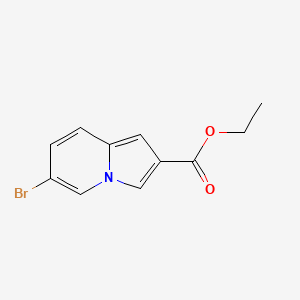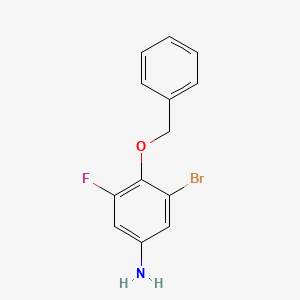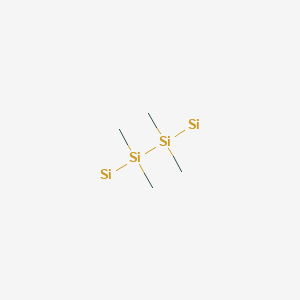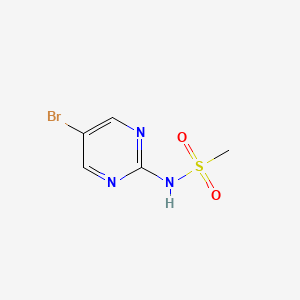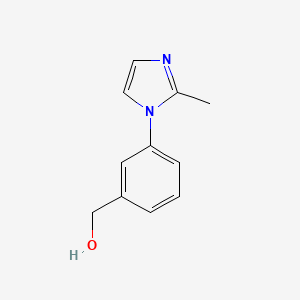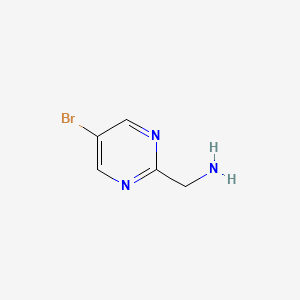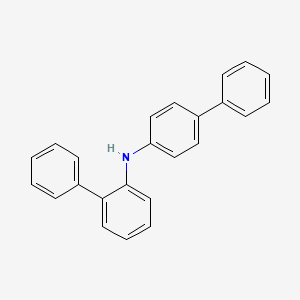
N-(4-Biphenylyl)-2-biphenylamine
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Pharmacological Activity
N-(4-Biphenylyl)-2-biphenylamine derivatives have been explored for their broad spectrum of pharmacological activities. Compounds with this structure have shown potential in areas such as antibacterial , antifungal , analgesic , anti-inflammatory , antiviral , anticancer , antihypertensive , anticonvulsant , and anti-diabetic properties . This makes them valuable candidates for drug development and therapeutic applications.
Metal Complexes and Coordination Chemistry
The compound’s ability to act as a ligand for metal complexes has been studied, with a focus on enhancing the intrinsic characteristics of these organic ligands. Metal complexes involving N-(4-Biphenylyl)-2-biphenylamine have shown attractive characteristics for different research fields, including medicinal chemistry and optoelectronics . These complexes can be tailored for specific applications by altering the metal center or the ligand’s substituents.
Optoelectronic Devices
In the realm of optoelectronics, N-(4-Biphenylyl)-2-biphenylamine is used in the fabrication of electron conducting layers. Its derivatives are compared with other organic electron transporters for efficiency in devices such as organic light-emitting diodes (OLEDs) . The compound’s electron-transporting properties make it a crucial component in the construction of efficient OLEDs.
Organic Semiconductors
The compound’s derivatives are also significant in the development of organic semiconductors. They have been employed as emissive materials in OLEDs, contributing to the conservation of energy and eliminating the need for a backlight in displays . The chemical, optical, and electronic properties of these derivatives can be easily altered, making them flexible for various optoelectronic applications.
Polymer Chemistry
N-(4-Biphenylyl)-2-biphenylamine-based polymers have found applications in polymer chemistry , particularly in the synthesis of poly(p-phenylene vinylene) (PPV). PPV exhibits tunable optical properties and high electrical conductivity, which can be achieved by changing the side chains attached to the main polymer backbone . This versatility allows for its use in light-emitting diodes, solar cells, sensors, and more.
Sensors and Bioimaging
The compound’s derivatives are utilized in the creation of sensors due to their excellent electrical and optical properties. They also play a role in bioimaging , where their electroluminescent and photoluminescent properties are particularly valuable . These applications demonstrate the compound’s potential in both industrial and medical fields.
Energy Storage Devices
In the energy sector, derivatives of N-(4-Biphenylyl)-2-biphenylamine are being explored for use in energy storage devices . Their electrical conductivity and ability to undergo functionalization make them suitable for applications in supercapacitors and batteries .
Material Science
Lastly, the compound’s derivatives are important building blocks in material science . They are used in the development of new polymers with desirable properties for various applications, including flexible electronics and smart materials .
Propiedades
IUPAC Name |
2-phenyl-N-(4-phenylphenyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N/c1-3-9-19(10-4-1)20-15-17-22(18-16-20)25-24-14-8-7-13-23(24)21-11-5-2-6-12-21/h1-18,25H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIBHEMBTFRBMOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=CC=CC=C3C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Biphenylyl)-2-biphenylamine | |
CAS RN |
1372775-52-4 | |
| Record name | Biphenyl-4-yl- biphenyl-2-yl-amin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

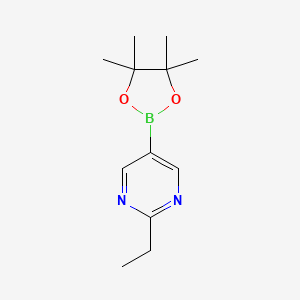
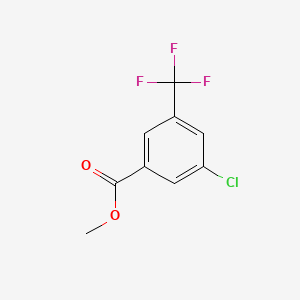
![1-Azabicyclo[2.2.1]heptane-3-carboxaldehyde,oxime,exo-(9CI)](/img/no-structure.png)
